Antifungal agents
Nizoral Tablets should be used only when other effective antifungal therapy is not available or tolerated and the potential benefits are considered to outweigh the potential risks. Nizoral (ketoconazole) Tablets are indicated for the treatment of the following systemic fungal infections in patients who have failed or who are intolerant to other therapies: blastomycosis, coccidioidomycosis, histoplasmosis, chromomycosis, and paracoccidioidomycosis. Nizoral Tablets should not be used for fungal meningitis because it penetrates poorly into the cerebrospinal fluid. /Included in US product label/
Oral ketoconazole has been used for the palliative treatment of Cushing's syndrome (hypercortisolism), including adrenocortical hyperfunction associated with adrenal or pituitary adenoma or ectopic corticotropin-secreting tumors. Based on ketoconazole's endocrine effects, the drug has been used in the treatment of advanced prostatic carcinoma. Safety and efficacy of ketoconazole have not been established for either of these indications. Oral ketoconazole also has been used in the treatment of hypercalcemia in patients with sarcoidosis and the treatment of tuberculosis-associated hypercalcemia and idiopathic infantile hypercalcemia and hypercalciuria. /NOT included in US product label/
Ketoconazole has been used for the treatment of sporotrichosis caused by Sporothrix schenckii; however, the drug is not recommended since it is less effective and associated with more adverse effects than some other azoles. Oral itraconazole is considered the drug of choice for the treatment of cutaneous, lymphocutaneous, or mild pulmonary or osteoarticular sporotrichosis and for follow-up therapy in more severe infections after a response has been obtained with IV amphotericin B. /NOT included in US product label/
Because of ketoconazole's ability to inhibit testicular and adrenal steroid synthesis, the drug has been used in the treatment of advanced prostatic carcinoma. Ketoconazole has been used as a first-line agent in a few patients, but usually has been used as second-line hormonal therapy in patients with stage IV recurrent prostatic cancer. A limited number of patients with androgen-independent prostatic cancer have received ketoconazole in conjunction with doxorubicin. Ketoconazole has been used effectively as an adjunct in the acute management of disseminated intravascular coagulation (DIC) associated with prostatic carcinoma in a limited number of patients. Safety and efficacy of ketoconazole for the treatment of advanced prostate cancer have not been established and the drug is not labeled by the FDA for this use. /NOT included in US product label/
Oral ketoconazole has been used in conjunction with topical anti-infective agents (e.g., miconazole, neomycin, metronidazole, propamidine isethionate) in the treatment of Acanthamoeba keratitis. Optimum therapy for Acanthamoeba keratitis remains to be clearly established, but prolonged local and systemic therapy with multiple anti-infective agents and, often, surgical treatment (e.g., penetrating keratoplasty) are usually required. A regimen of oral ketoconazole, rifampin, and co-trimoxazole has been used successfully for the treatment of chronic Acanthamoeba meningitis in several immunocompetent children. /NOT included in US product label/
Ketoconazole has been effective in a few adolescents for the treatment of tuberculosis-associated hypercalcemia. Ketoconazole also has been effective in a few infants for the treatment of idiopathic infantile hypercalcemia and hypercalciuria. /NOT included in US product label/
Ketoconazole has been used with some success for the treatment of hypercalcemia in adults with sarcoidosis. By competitively inhibiting synthesis of 1,25-dihydroxyvitamin D, ketoconazole may reduce elevated serum concentrations of the vitamin that apparently may contribute to sarcoidosis-associated hypercalcemia. Ketoconazole has been shown to produce a dose-dependent decrease in serum 1,25-dihydroxyvitamin D concentrations in healthy individuals and hypercalcemic patients with primary hyperparathyroidism. However, while ketoconazole generally decreases serum concentrations of the vitamin, the drug has reduced serum calcium concentrations in some, but not all, patients with sarcoidosis-associated hypercalcemia. In addition, hypercalcemia and increased serum 1,25-dihydroxyvitamin D concentrations may recur when ketoconazole dosage is decreased or the drug discontinued. Corticosteroids generally are considered first-line treatment of sarcoidosis-associated hypercalcemia; ketoconazole is considered an alternative in patients who fail to respond to or cannot tolerate corticosteroids. /NOT included in US product label/
Although further study is needed, ketoconazole has been used with some success in a limited number of patients for the treatment of dysfunctional hirsutism and in a limited number of boys for the treatment of precocious puberty. /NOT included in US product label/
Although oral ketoconazole has been used for the treatment of certain Candida infections (e.g., oropharyngeal and/or esophageal candidiasis, vulvovaginal candidiasis, candiduria, chronic mucocutaneous candidiasis) and the treatment of dermatophyte infections (e.g., tinea capitis, tinea corporis, tinea pedis, tinea unguium [onychomycosis]), the drug is no longer recommended and no longer labeled by the US Food and Drug Administration (FDA) for these uses. /NOT included in US product label/
/Ketoconazole/ ... also has been used effectively for the topical treatment of tinea manuum caused by Trichophyton and tinea corporis caused by Microsporum. Like other imidazole derivatives (e.g., clotrimazole, econazole, miconazole, oxiconazole, sulconazole) and ciclopirox olamine, ketoconazole has an advantage over some other topical antifungal agents (e.g., nystatin, tolnaftate) in the treatment of mixed infections or for empiric treatment pending identification of the causative organism since the drug is active against both dermatophytes and Candida. /NOT included in US product label/
Ketoconazole is used topically as a 2% cream for the treatment of cutaneous candidiasis caused by C. albicans. Like other imidazole derivatives (e.g., clotrimazole, econazole, miconazole, oxiconazole, sulconazole) and ciclopirox olamine, ketoconazole has an advantage over some other topical antifungals (e.g., nystatin, tolnaftate) in the treatment of mixed infections or for empiric treatment pending identification of the causative organism since the drug is active against both dermatophytes and Candida. /Included in US product label/
Ketoconazole is used topically for the treatment of seborrheic dermatitis, including seborrheic dermatitis of the scalp. Ketoconazole also is used topically for self-medication for the reduction of flaking, scaling, and itching associated with dandruff. /Included in US product label/
Ketoconazole is used topically as a 2% cream or 2% shampoo for the treatment of pityriasis (tinea) versicolor, a superficial infection caused by or presumed to be caused by Malassezia furfur. /Included in US product label/
An extemporaneously prepared ophthalmic suspension containing ketoconazole 2% has been used with some success in a limited number of patients for the topical treatment of fungal keratitis caused by Alternaria, Aspergillus, Fusarium, or Mycelia sterilia. However, in rabbits, ketoconazole has generally been ineffective for the topical treatment of Aspergillus fumigatus keratitis or C. albicans corneal infections. /NOT included in US product label/
Ketoconazole 2% cream has been used with good results in combination with a topical corticosteroid (beclomethasone dipropionate or clobetasone butyrate) and an antibacterial agent (fusidate sodium) for the treatment of a variety of dermatoses that frequently involve fungal or bacterial superinfections (e.g., atopic dermatitis, diaper rash, eczema, folliculitis, impetigo, intertrigo, lichenoid dermatitis, psoriasis. /NOT included in US product label/
Ketoconazole is used topically as a 2% cream for the treatment of tinea corporis, tinea cruris, and tinea pedis caused by Epidermophyton floccosum, Trichophyton mentagrophytes, or T. rubrum. ... Like other imidazole derivatives (e.g., clotrimazole, econazole, miconazole, oxiconazole, sulconazole) and ciclopirox olamine, ketoconazole has an advantage over some other topical antifungal agents (e.g., nystatin, tolnaftate) in the treatment of mixed infections or for empiric treatment pending identification of the causative organism since the drug is active against both dermatophytes and Candida. /Included in US product label/
MEDICATION (VET) Ketoconazole is a synthetic, broad-spectrum antifungal drug belonging to the imidazole family. It is a potent inhibitor of ergosterol (a main membrane lipid of fungi) synthesis. Fungal cells are thus unable to maintain the integrity of plasma membranes, which leads to cell wall rupture. Because the therapeutic effect of ketoconazole is delayed, amphotericin B is often used in combination for cases of serious systemic disease. For dermatophytosis, ketoconazole is active against Trichophyton verrucosum, T equinum, T mentagrophytes, Microsporum canis, and M nanum. It is also active against the yeast Malassezia pachydermatis and Cryptococcus neoformans ... . Coccidioidomycosis responds better to ketoconazole than to amphotericin B in many instances, with a minimal treatment period of 12 mo in animals with disseminated disease. Blastomycosis, histoplasmosis, and cryptococcosis may be treated with a combination of ketoconazole and amphotericin B (the combination is not more effective than the latter alone, but there are fewer nephrotoxic signs). For blastomycosis ... amphotericin B is combined with ketoconazole ... . For histoplasmosis, amphotericin B ... is combined with ketoconazole ... .
/BOXED WARNING/ WARNING. Nizoral Tablets should be used only when other effective antifungal therapy is not available or tolerated and the potential benefits are considered to outweigh the potential risks. Hepatotoxicity: Serious hepatotoxicity, including cases with a fatal outcome or requiring liver transplantation has occurred with the use of oral ketoconazole. Some patients had no obvious risk factors for liver disease. Patients receiving this drug should be informed by the physician of the risk and should be closely monitored. QT Prolongation and Drug Interactions Leading to QT Prolongation: Co-administration of the following drugs with ketoconazole is contraindicated: dofetilide, quinidine, pimozide, cisapride, methadone, disopyramide, dronedarone, ranolazine. Ketoconazole can cause elevated plasma concentrations of these drugs and may prolong QT intervals, sometimes resulting in life-threatening ventricular dysrhythmias such as torsades de pointes.
Transient increases in serum AST, ALT, and alkaline phosphatase concentrations may occur during ketoconazole therapy. Serious hepatotoxicity has occurred in patients receiving oral ketoconazole, including cases that were fatal or required liver transplantation. Hepatotoxicity may be hepatocellular (in most cases), cholestatic, or a mixed pattern of injury. Although ketoconazole-induced hepatotoxicity usually is reversible following discontinuance of the drug, recovery may take several months and rarely death has occurred. Symptomatic hepatotoxicity usually is apparent within the first few months of ketoconazole therapy, but occasionally may be apparent within the first week of therapy. Some patients with ketoconazole-induced hepatotoxicity had no obvious risk factors for liver disease. Serious hepatotoxicity has been reported in patients receiving high oral ketoconazole dosage for short treatment durations and in patients receiving low oral dosage of the drug for long durations. Many of the reported cases of hepatotoxicity occurred in patients who received the drug for the treatment of tinea unguium (onychomycosi or the treatment of chronic, refractory dermatophytoses. Ketoconazole-induced hepatitis has been reported in some children.
Coadministration of a number of CYP3A4 substrates such as dofetilide, quinidine cisapride and pimozide is contraindicated with Nizoral Tablets. Coadministration with ketoconazole can cause elevated plasma concentrations of these drugs and may increase or prolong both therapeutic and adverse effects to such an extent that a potentially serious adverse reaction may occur. For example, increased plasma concentrations of some of these drugs can lead to QT prolongation and sometimes resulting in life-threatening ventricular tachyarrhythmias including occurrences of torsades de pointes, a potentially fatal arrhythmia. Additionally, the following other drugs are contraindicated with Nizoral Tablets: methadone, disopyramide, dronedarone, ergot alkaloids such as dihydroergotamine, ergometrine, ergotamine, methylergometrine, irinotecan, lurasidone, oral midazolam, alprazolam, triazolam, felodipine, nisoldipine, ranolazine, tolvaptan, eplerenone, lovastatin, simvastatin and colchicine.
The use of Nizoral Tablets is contraindicated in patients with acute or chronic liver disease.
For more Drug Warnings (Complete) data for KETOCONAZOLE (46 total), please visit the HSDB record page.